molecular formula C13H8ClN5O3 B11473901 1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole

1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-tetrazole

Cat. No.: B11473901
M. Wt: 317.69 g/mol
InChI Key: UXRMMPIMJMSZRJ-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a nitrophenyl group, and a tetrazole ring

Preparation Methods

The synthesis of 1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenated compound to form the chlorophenoxy intermediate.

    Nitration: The chlorophenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Tetrazole Ring Formation: The final step involves the cyclization of the nitrophenyl intermediate with sodium azide under suitable conditions to form the tetrazole ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce production costs. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-[3-(4-Chlorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium azide, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-Chlorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-[3-(4-Chlorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole can be compared with other similar compounds, such as:

    1-(4-(4-Chlorophenoxy)-3-nitrophenyl)ethanone: This compound shares a similar chlorophenoxy and nitrophenyl structure but lacks the tetrazole ring.

    3-(4-Chlorophenoxy)-1,2-propanediol: This compound contains a chlorophenoxy group but differs in its overall structure and functional groups.

The uniqueness of 1-[3-(4-chlorophenoxy)-5-nitrophenyl]-1H-1,2,3,4-tetrazole lies in the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H8ClN5O3

Molecular Weight

317.69 g/mol

IUPAC Name

1-[3-(4-chlorophenoxy)-5-nitrophenyl]tetrazole

InChI

InChI=1S/C13H8ClN5O3/c14-9-1-3-12(4-2-9)22-13-6-10(18-8-15-16-17-18)5-11(7-13)19(20)21/h1-8H

InChI Key

UXRMMPIMJMSZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N3C=NN=N3)Cl

Origin of Product

United States

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